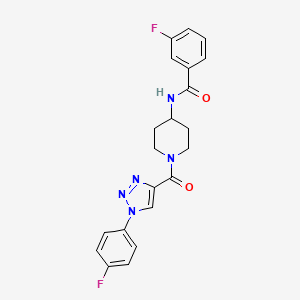

3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

説明

3-Cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a substituted triazolone derivative characterized by a cyclohexyl group at position 3 and a methyl group at position 3. This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic compounds renowned for their diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties . The weak acidic nature of the triazolone ring, attributed to the N–H group, enables potentiometric titration in non-aqueous solvents to determine pKa values, a critical parameter influencing solubility and bioavailability .

特性

IUPAC Name |

3-fluoro-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O2/c22-15-4-6-18(7-5-15)28-13-19(25-26-28)21(30)27-10-8-17(9-11-27)24-20(29)14-2-1-3-16(23)12-14/h1-7,12-13,17H,8-11H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELFHJVMJVUXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the 1,2,3-triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring can be introduced through nucleophilic substitution reactions, and the final benzamide structure is formed via amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other key steps, as well as the development of efficient purification methods to isolate the final product.

化学反応の分析

Types of Reactions

3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

Substitution: The fluorine atoms in the structure can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like azides or alkyl groups.

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The incorporation of the triazole moiety is known to enhance the compound's activity against various bacterial strains. Triazoles have been widely studied for their antifungal properties, and similar mechanisms may be applicable in this case, suggesting that derivatives of this compound could serve as effective agents against resistant strains of bacteria .

Anticancer Properties

Research has indicated that compounds containing triazole structures exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the piperidine ring may further enhance this activity by improving bioavailability and cellular uptake .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide. Modifications in the molecular structure, such as varying substituents on the piperidine or triazole rings, can significantly affect biological activity. For example, studies indicate that substituents like fluorine can enhance lipophilicity and improve binding affinity to target proteins .

Case Studies

Case Study 1: Antitubercular Activity

A related study examined a series of compounds with similar structural features for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of standard treatments. This suggests that modifications leading to the incorporation of triazole and piperidine moieties could enhance antitubercular efficacy .

Case Study 2: Anticancer Screening

In another research effort, a library of triazole-containing compounds was screened for anticancer activity against various cancer cell lines. The results demonstrated that several compounds showed promising cytotoxic effects, particularly against breast and lung cancer cell lines. This reinforces the potential of 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide as a lead compound for further development in anticancer therapies .

作用機序

The mechanism by which 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve the compound’s metabolic stability.

類似化合物との比較

Acidity (pKa Values)

The pKa values of triazolone derivatives vary based on substituents and solvent environments. For example:

- 3-Ethyl-4-(p-chlorobenzylidenamino) derivative: Exhibited pKa values ranging from 8.2–9.5 in acetonitrile, isopropyl alcohol, and N,N-dimethylformamide (DMF) .

- 3-Alkyl(aryl)-4-(3,4-dihydroxybenzylidenamino) derivatives: Demonstrated pKa values between 7.8–9.1 in the same solvents, with electron-donating groups (e.g., hydroxyl) reducing acidity .

- 3-Cyclohexyl-4-methyl analog : While direct data are unavailable, the cyclohexyl group’s steric bulk and weak electron-donating effects may slightly increase pKa compared to ethyl or aryl-substituted derivatives, similar to 3-cyclobutyl analogs .

Key Insight : Substituents at position 3 (e.g., cyclohexyl vs. ethyl) significantly modulate acidity, impacting drug-receptor interactions and solubility .

Spectroscopic and Computational Data

NMR Spectroscopy

- 3-Ethyl-4-(3-methoxy-4-phenylacetoxy) derivative : Experimental $^1$H NMR showed aromatic protons at δ 6.8–7.4 ppm, aligning with GIAO/DFT calculations (B3LYP/6-31G basis set) .

- 3-p-Methoxybenzyl derivatives : Computed $^{13}$C chemical shifts deviated <5% from experimental data, validating DFT methods for structural elucidation .

- 3-Cyclohexyl-4-methyl analog : Predicted $^1$H NMR signals for the cyclohexyl group (δ 1.2–2.1 ppm) and triazolone ring (δ 8.3–8.6 ppm) would resemble those of 3-cyclobutyl analogs .

Key Insight : Substituents alter electron density and shielding effects, but computational models reliably predict spectral trends across derivatives .

Antioxidant Activity

Triazolones with hydroxyl or methoxy groups exhibit enhanced antioxidant properties:

- 3-Alkyl-4-(3,4-dihydroxybenzylidenamino) derivatives: Showed 70–85% radical scavenging activity at 100 µg/mL, comparable to BHT (82%) .

- 3-Methyl-4-phenylacetylamino derivative: Demonstrated moderate metal chelating activity (IC₅₀ = 45 µM) .

- 3-Cyclohexyl-4-methyl analog: Likely lower antioxidant activity due to the absence of phenolic hydroxyl groups, similar to non-polar derivatives like 3-ethyl-4-(p-chlorobenzylidenamino) .

Antitumor Activity

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] derivative : Showed IC₅₀ = 12 µM against breast cancer cells (MCF-7) via EGFR kinase inhibition .

- 3-Cyclohexyl-4-methyl analog: Potential antitumor activity may depend on the cyclohexyl group’s lipophilicity, enhancing membrane permeability compared to smaller substituents .

Key Insight : Bioactivity correlates strongly with substituent polarity and hydrogen-bonding capacity .

生物活性

The compound 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure that includes:

- Fluorinated aromatic rings : Enhancing lipophilicity and potentially improving biological activity.

- Triazole moiety : Known for its role in various pharmacological activities.

- Piperidine ring : Often associated with psychoactive effects and used in various drug designs.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds within the same chemical class. For instance, derivatives of triazole have shown significant antibacterial activity against Gram-positive bacteria. A study reported that certain triazole derivatives exhibited potent activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like penicillin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6h | Staphylococcus aureus | 5 |

| 6i | Streptococcus pneumoniae | 10 |

| 8b | Enterococcus faecalis | 15 |

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. Notably, a derivative containing a similar triazole structure was tested against breast cancer cell lines (MCF-7 and HeLa). The results indicated significant cytotoxicity with IC50 values nearing those of established chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 12.5 | Doxorubicin (10) |

| HeLa | 15.0 | Doxorubicin (10) |

Mechanistic Insights

The mechanism underlying the anticancer activity of triazole derivatives often involves the induction of apoptosis and cell cycle arrest. For example, one study highlighted that a related compound induced G2/M phase arrest in cancer cells, triggering apoptotic pathways via oxidative stress mechanisms. This included the activation of caspases and modulation of key signaling pathways such as Notch and AKT .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of fluorine atoms appears to enhance both antibacterial and anticancer activities by increasing electron-withdrawing effects, which may improve binding affinity to biological targets. The introduction of piperidine enhances solubility and bioavailability, making these compounds more effective in vivo .

Case Studies

Several case studies have illustrated the therapeutic potential of similar compounds:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antibacterial properties, revealing that modifications at the phenyl ring significantly impacted activity.

- Anticancer Evaluation : Another study focused on a compound structurally similar to our target compound which showed promising results in inhibiting tumor growth in xenograft models.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Handling requires strict adherence to OSHA Hazard Communication Standard (HCS) guidelines. Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols. Store in a cool, dry place away from oxidizers. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed via authorized waste management services .

Q. What synthetic methodologies are employed for preparing this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

Piperidine Coupling : Amide bond formation between the triazole-carbonyl group and piperidine using coupling agents like HATU or EDCI .

Fluorobenzamide Attachment : Nucleophilic acyl substitution of 3-fluorobenzoyl chloride with the piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Purity is confirmed via HPLC (≥95%) and LC-MS .

Q. What analytical techniques confirm structural integrity and purity?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and confirms triazole-piperidine conformation (e.g., C–C bond length precision ≤0.004 Å) .

- NMR : ¹⁹F NMR identifies fluorine environments; ¹H NMR verifies piperidine chair conformation (δ 2.8–3.2 ppm for axial protons) .

- LC-MS : Monitors molecular ion [M+H]⁺ (e.g., m/z 423.3 for C₂₁H₁₈F₂N₅O₂) and detects impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- In Vitro Assays : Test kinase inhibition (e.g., EGFR, VEGFR-2) using fluorescence polarization. EC₅₀ values <100 nM suggest therapeutic potential .

- Computational Modeling : Docking (AutoDock Vina) identifies hydrophobic interactions between the triazole ring and kinase ATP-binding pockets .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma concentration via LC-MS/MS after oral administration (e.g., Cₘₐₓ <1 µM indicates poor absorption) .

- Metabolic Stability : Incubate with liver microsomes; half-life <30 min suggests CYP450-mediated degradation. Introduce deuterium at labile sites to prolong activity .

- Toxicity Profiling : Assess hepatotoxicity using ALT/AST levels in rodent models; LD₅₀ >500 mg/kg indicates low acute risk .

Q. What mechanistic approaches identify primary molecular targets?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to suspected targets (e.g., bacterial PPTases with Kᴅ ~50 nM) .

- CRISPR Screening : Knock out candidate genes in bacterial models; resistance mutations in acpS confirm target relevance .

Q. How can computational chemistry guide derivative design for enzyme targeting?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to bacterial PPTases (20 ns trajectories) to identify stable hydrogen bonds with Asp42 and Arg78 .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -F vs. -Cl) to prioritize synthetically feasible derivatives .

- ADMET Prediction : Use QikProp to optimize logP (2–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization : Re-test using uniform ATP concentrations (1 mM) and enzyme batches (e.g., recombinant EGFR) .

- Buffer Conditions : Compare activity in Tris (pH 7.4) vs. HEPES (pH 7.0); ionic strength (150 mM NaCl) may alter binding .

- Statistical Validation : Apply Grubbs’ test to exclude outliers; report mean ± SEM from ≥3 independent experiments .

Experimental Design

Q. What controls are critical for in vivo efficacy studies?

- Methodological Answer :

- Vehicle Control : Administer DMSO/PEG400 (1:9) to rule out solvent effects on tumor growth .

- Positive Control : Use cisplatin (5 mg/kg) in xenograft models to benchmark antitumor activity .

- Dose Escalation : Test 10, 30, 100 mg/kg doses with n=8/group; power analysis (α=0.05, β=0.2) ensures statistical validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。